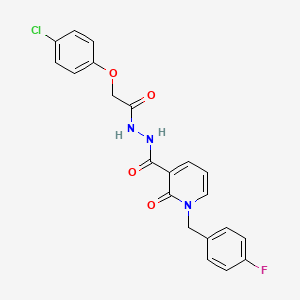
N'-(2-(4-chlorophenoxy)acetyl)-1-(4-fluorobenzyl)-2-oxo-1,2-dihydropyridine-3-carbohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N'-(2-(4-chlorophenoxy)acetyl)-1-(4-fluorobenzyl)-2-oxo-1,2-dihydropyridine-3-carbohydrazide is a useful research compound. Its molecular formula is C21H17ClFN3O4 and its molecular weight is 429.83. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Supramolecular Architectures and Hydrogen Bonding
A study focused on novel pyridine-based hydrazone derivatives, synthesized via ultrasonication, explored their structures and quantum chemical properties. These derivatives exhibit remarkable non-linear optical (NLO) properties, attributed to their optimized geometry, frontier molecular orbitals (FMOs), and natural bond orbitals (NBOs). This suggests potential applications in materials science, particularly in developing new materials with specific optical characteristics. The detailed analysis of intra- and intermolecular hydrogen bonding networks provides insights into the design of supramolecular architectures with desired properties (Khalid et al., 2021).
Antimicrobial Activity
Research on 4-oxo-thiazolidine derivatives, including compounds synthesized from ethyl (4-chlorophenoxy)acetate, showed antimicrobial activities. These studies highlight the potential of these compounds in developing new antimicrobial agents, addressing the urgent need for novel treatments against resistant microbial strains (Patel et al., 2009).
Lipase and α-Glucosidase Inhibition
Another study focused on novel heterocyclic compounds derived from acetohydrazide for their lipase and α-glucosidase inhibitory activities. The findings suggest applications in managing diseases related to these enzymes, such as obesity and diabetes, highlighting the therapeutic potential of these compounds (Bekircan et al., 2015).
Green Chemistry and Catalytic Activity
Research on the preparation of complexes via solid-state ball milling, a green chemistry approach, explored the antimicrobial, antioxidant, and cytotoxic activities of these complexes. This method represents a sustainable alternative to conventional synthesis, with potential applications in developing bioactive compounds with less environmental impact (Fekri et al., 2014).
Properties
IUPAC Name |
N'-[2-(4-chlorophenoxy)acetyl]-1-[(4-fluorophenyl)methyl]-2-oxopyridine-3-carbohydrazide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17ClFN3O4/c22-15-5-9-17(10-6-15)30-13-19(27)24-25-20(28)18-2-1-11-26(21(18)29)12-14-3-7-16(23)8-4-14/h1-11H,12-13H2,(H,24,27)(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJYFTDPZWDQDFL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=O)C(=C1)C(=O)NNC(=O)COC2=CC=C(C=C2)Cl)CC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17ClFN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

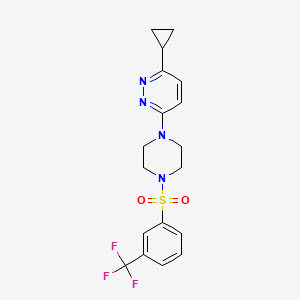

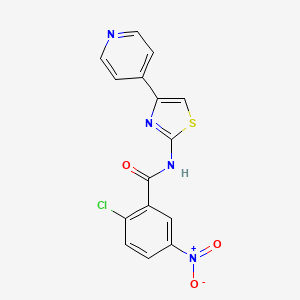
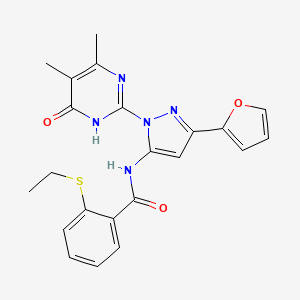
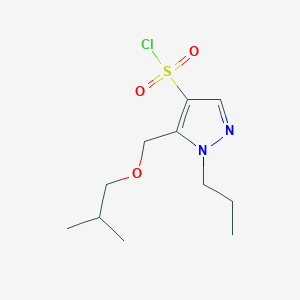
![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-3-(ethylsulfonyl)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2525671.png)
![2-(4-benzylpiperazin-1-yl)-7-(3-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2525672.png)

![Ethyl 6-acetyl-2-(5,6,7,8-tetrahydronaphthalene-2-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2525676.png)

![N-benzyl-2-{[3-(3,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-ethylacetamide](/img/structure/B2525680.png)


